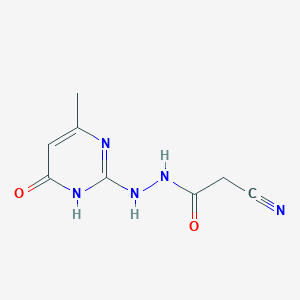

2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N‐dimethylformamide followed by cycloalkylation with 1,2‐dibromoethane affords 2‐cyano‐2‐(1,3‐dithian‐2‐ylidene)‐N‐(6‐iodo‐2‐methyl‐4‐oxo‐quinazolin‐3(4H)‐yl)acetamide .Molecular Structure Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .Physical And Chemical Properties Analysis

The IR spectrum, ν, cm –1: 3410 br (NH), 3304 s (OH), 2216 s (C≡N), 1720 br (C=O), 1666, 1644, 1603, m (C=С). 1 H NMR spectrum, δ, ppm: 13.01 (1Н, ОН), 7.74 d (2Н, СН, JHH = 8.1 Hz), 7.32 d (2Н, СН, JHH = 8.1 Hz), 7.04 s (1Н, СH), 6.81 s (1H, NH), 2.36 s (3Н, СН 3). 13 C NMR spectrum, δ C, ppm: 162.9 (C 4), 162.3 (COO), 153.7 (C 6 O), 146.9 (C 4ʹ), 141.8 (C 1ʹ), 129.7 (C 2ʹ, C 6ʹ), 129.5 (C 2), 127.6 (C 3ʹ, C 5ʹ), 114.7 (CN), 104.7 (C 3, C 5), 21.0 (CH 3) .科学研究应用

- Examples : Notable representatives include Milrinone, Olprinon, and Saterinon, along with their analogs .

- Example : 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM) and related 4-methylene-4H-pyrans serve as biomarkers, optical chemosensors, and dyes in solar cells .

Cardiovascular Pharmacology

Oncology and Apoptosis Regulation

Antiviral and Anticonvulsive Properties

Uridine Phosphorylase Inhibition

Organic Electronics and Photophysical Properties

Xanthine Oxidase (XO) Inhibition

作用机制

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that a number of hydrazide hydrazone derivatives possess interesting bioactivity . The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles, which also constitute an important class of compounds for new drug development .

未来方向

The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings . This review aims to cover literature up to 2018, showing the distribution of publications involving use of cyanoacetohydrazides for preparation of heterocycles .

属性

IUPAC Name |

2-cyano-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-5-4-7(15)11-8(10-5)13-12-6(14)2-3-9/h4H,2H2,1H3,(H,12,14)(H2,10,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJLJPZFRUJXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NNC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-2-(4-fluorophenyl)-6-methylpyrimidin-5-yl)ethan-1-ol](/img/structure/B6461949.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B6461960.png)

![1,4-bis[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-2,5-dione](/img/structure/B6461965.png)

![methyl 2-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-5-methyl-1,1-dioxo-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6461980.png)

![2-[2-(3-chlorophenyl)-4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-6-methylpyrimidin-5-yl]ethan-1-ol](/img/structure/B6461991.png)

![2-[2-(4-chlorophenyl)-4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-6-methylpyrimidin-5-yl]ethan-1-ol](/img/structure/B6461997.png)

![3-{2-[4-(1-benzoylpiperidin-4-yl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462001.png)

![ethyl 2-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6462005.png)

![ethyl 5-methyl-1,1-dioxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6462015.png)

![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462023.png)

![2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride](/img/structure/B6462032.png)

![2-methoxy-6-[(piperidin-3-yl)methoxy]pyridine hydrochloride](/img/structure/B6462042.png)

![3-(2-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462049.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6462066.png)